molecular formula C8H5F2IO2 B15224345 Methyl 3,5-difluoro-2-iodobenzoate

Methyl 3,5-difluoro-2-iodobenzoate

Cat. No.: B15224345
M. Wt: 298.02 g/mol
InChI Key: GQCSMCAYDSRHJZ-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:

Methyl 3,5-difluorobenzoate+I2+Oxidizing AgentMethyl 3,5-difluoro-2-iodobenzoate\text{Methyl 3,5-difluorobenzoate} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} Methyl 3,5-difluorobenzoate+I2​+Oxidizing Agent→Methyl 3,5-difluoro-2-iodobenzoate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-difluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and binding properties. The fluorine atoms enhance its stability and binding affinity, while the iodine atom makes it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

methyl 3,5-difluoro-2-iodobenzoate

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

GQCSMCAYDSRHJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)I

Origin of Product

United States

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